(R)-2-Bromo-3-carbamoylpropionic Acid
Description
Properties
Molecular Formula |
C4H6BrNO3 |
|---|---|
Molecular Weight |
196.00 g/mol |
IUPAC Name |
(2R)-4-amino-2-bromo-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m1/s1 |
InChI Key |
VOHGVHFOVIFUSA-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)Br)C(=O)N |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (R)-2-Bromo-3-carbamoylpropionic acid with structurally related brominated propionic acid derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Insights:
Substituent Effects on Reactivity :
- Carbamoyl (-CONH₂) : The carbamoyl group introduces hydrogen-bonding capability and polarity, enhancing solubility in polar solvents compared to the phenyl analog. This may facilitate interactions with biological targets (e.g., enzymes or receptors) .
- Phenyl (-C₆H₅) : The aromatic ring in (R)-2-Bromo-3-phenylpropionic acid increases hydrophobicity, making it suitable for lipophilic drug intermediates. Its bulkiness may sterically hinder certain reactions compared to smaller substituents like fluorine .
- Fluorine (-F) : The electron-withdrawing fluorine atom in 2-Bromo-3-fluoropropionic acid enhances electrophilicity at the α-carbon, promoting nucleophilic substitution reactions. This property is exploited in fluorinated peptide synthesis .
Stereochemical Considerations :
The (R)-configuration in both the carbamoyl and phenyl derivatives ensures enantioselectivity in synthetic pathways. For example, (R)-2-Bromo-3-phenylpropionic acid is a precursor to chiral NSAIDs like flurbiprofen, where stereochemistry dictates biological activity .
Thermodynamic and Safety Profiles: Thermal Stability: Fluorinated and carbamoyl derivatives generally exhibit higher thermal stability than their non-substituted counterparts due to strong dipole interactions or hydrogen bonding. Safety: Brominated propionic acids often require careful handling due to lachrymatory or corrosive properties. For instance, 2-Bromo-3-fluoropropionic acid mandates protective equipment to avoid inhalation or skin contact .
Q & A
Q. How can the enantiomeric purity of (R)-2-Bromo-3-carbamoylpropionic Acid be optimized during synthesis?
Methodological Answer:
- Use asymmetric catalysis with chiral ligands (e.g., BINAP or Salen-type complexes) to favor the (R)-enantiomer during bromination or carbamoylation steps.
- Employ chiral chromatography (e.g., HPLC with cellulose-based columns) for purification. Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS.
- Consider enzymatic resolution using esterases or lipases to selectively hydrolyze undesired stereoisomers .
| Synthesis Method | Yield (%) | Enantiomeric Excess (ee) | Reference Technique |
|---|---|---|---|
| Asymmetric Bromination | 65-75 | 90-95% | Chiral HPLC |
| Enzymatic Resolution | 50-60 | 98% | Polarimetry |
Q. What analytical techniques are critical for confirming the structure and purity of (R)-2-Bromo-3-carbamoylpropionic Acid?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the bromine position and carbamoyl group integration. For example, a singlet at δ 2.8–3.2 ppm (CH adjacent to Br) and a carbamoyl NH signal at δ 6.5–7.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 212.0).
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can contradictions in reported bromination mechanisms for β-carbamoylpropionic acid derivatives be resolved?
Methodological Answer:
- Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. polar bromination pathways.
- Use DFT calculations to model transition states and compare activation energies for competing mechanisms.
- Validate hypotheses via trapping experiments (e.g., adding TEMPO to quench radical intermediates) .
| Mechanistic Study | Key Finding | Contradiction Resolved |
|---|---|---|
| Radical Pathway (TEMPO trap) | No product formation | Confirms polar mechanism dominance |
| DFT Simulation | Lower ΔG‡ for bromonium ion intermediate | Supports electrophilic addition |
Q. How does the stability of (R)-2-Bromo-3-carbamoylpropionic Acid vary under physiological conditions, and how can degradation be mitigated?
Methodological Answer:
- Perform accelerated stability testing : Expose the compound to pH 1–10 buffers at 37°C and analyze degradation products via LC-MS.
- Identify sensitive functional groups (e.g., bromine hydrolysis to hydroxyl groups under alkaline conditions).
- Stabilize formulations using lyophilization or encapsulation in liposomes to reduce hydrolysis .
| Condition | Degradation Pathway | Half-Life (Days) | Mitigation Strategy |
|---|---|---|---|
| pH 7.4, 37°C | Slow hydrolysis of Br | 30 | Lyophilization |
| pH 10, 37°C | Rapid carbamoyl group loss | 2 | Encapsulation in micelles |
Q. What strategies improve the compound’s solubility for in vitro bioactivity assays without altering its stereochemistry?
Methodological Answer:
- Use co-solvents (e.g., DMSO:water mixtures ≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Derivatize temporarily with ester prodrugs (hydrolyzed in vivo) while retaining the (R)-configuration.
- Validate solubility enhancements via dynamic light scattering (DLS) and circular dichroism (CD) to confirm no stereochemical inversion .
Key Notes for Experimental Design
- Stereochemical Integrity : Always verify ee before and after solubility/stability tests to rule out racemization.
- Contradiction Analysis : Cross-reference kinetic data with computational models to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
